Dexloxiglumide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Gut Function

Researchers have utilized dexloxiglumide to study the role of CCK in various gastrointestinal processes. By blocking CCK1 receptors, scientists can observe changes in gut motility, pancreatic enzyme secretion, and satiety signaling. This helps elucidate the complex interplay of hormones in digestion ().

Irritable Bowel Syndrome (IBS) Research

Studies have explored the potential of dexloxiglumide in managing IBS symptoms, particularly diarrhea-predominant IBS. The rationale lies in CCK's role in intestinal fluid secretion. Blocking CCK1 receptors with dexloxiglumide could potentially reduce diarrhea (). However, more research is required to establish its efficacy and safety for IBS treatment.

Investigating Drug Interactions

Dexloxiglumide's interaction with other medications is a subject of research. Studies examine how drugs metabolized by the same enzymes as dexloxiglumide (e.g., CYP3A4) might affect its absorption or clearance from the body (). This knowledge is crucial for ensuring safe and effective drug combinations.

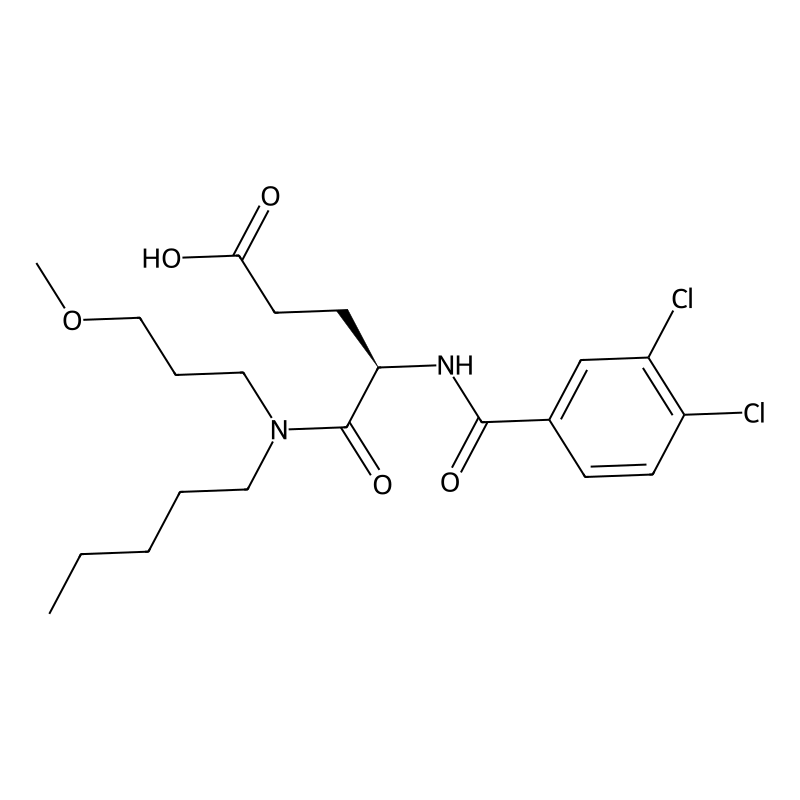

Dexloxiglumide is a selective antagonist of the cholecystokinin type A receptor, primarily developed for gastrointestinal applications. It is the D-isomer of loxiglumide, retaining the pharmacological properties of its precursor but exhibiting enhanced potency. The compound is characterized by the chemical formula and has a molecular weight of approximately 461.38 g/mol. Its IUPAC name is (4R)-4-[(3,4-dichlorophenyl)formamido]-4-[(3-methoxypropyl)(pentyl)carbamoyl]butanoic acid .

Dexloxiglumide acts by competitively binding to the CCK1 receptor, preventing the binding of endogenous CCK. This inhibition disrupts the CCK-mediated effects on gastrointestinal motility and sensitivity. In essence, dexloxiglumide helps regulate gut movement and decrease discomfort associated with IBS-C [].

Dexloxiglumide undergoes metabolic transformations primarily through the cytochrome P450 enzyme system, specifically CYP3A4/5 and CYP2C9. These enzymes convert dexloxiglumide into O-demethyl dexloxiglumide, which is further oxidized to dexloxiglumide carboxylic acid. Notably, up to 91% of the drug remains unchanged in human plasma, indicating that the parent compound is the main contributor to its therapeutic effects .

As a cholecystokinin type A receptor antagonist, dexloxiglumide inhibits gastrointestinal motility and reduces gastric secretion. This action makes it particularly relevant for treating conditions such as irritable bowel syndrome and gastro-oesophageal reflux disease. In experimental settings, dexloxiglumide has demonstrated competitive antagonism against cholecystokinin-8, suggesting it can effectively block receptor activation without altering the maximum response .

The synthesis of dexloxiglumide involves several steps that typically include:

- Formation of the Core Structure: The initial step often involves creating a substituted phenyl ring connected to a butanoic acid moiety.

- Chlorination: Incorporating chlorine atoms at specific positions on the aromatic ring to enhance receptor selectivity.

- Amidation: Attaching amides to modify biological activity and improve pharmacokinetic properties.

- Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity .

Dexloxiglumide has been investigated for various gastrointestinal disorders, including:

- Irritable Bowel Syndrome: To alleviate symptoms such as abdominal pain and altered bowel habits.

- Gastro-Oesophageal Reflux Disease: To reduce gastric secretion and improve esophageal motility.

- Non-Ulcer Dyspepsia: To manage symptoms not attributable to ulcers or other identifiable conditions .

Dexloxiglumide's interactions with other drugs have been studied extensively. It has been shown to influence the metabolism of certain drugs processed by cytochrome P450 enzymes, potentially leading to altered pharmacokinetics when co-administered with other medications that rely on these pathways for clearance .

Several compounds share structural or functional similarities with dexloxiglumide:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Loxiglumide | Cholecystokinin antagonist | CCK A receptor antagonist | Less potent than dexloxiglumide |

| GSK-1702934 | Cholecystokinin antagonist | CCK A receptor antagonist | Developed for obesity treatment |

| MK-329 | Cholecystokinin antagonist | CCK A receptor antagonist | Selective for CCK A but less studied |

Dexloxiglumide's uniqueness lies in its enhanced potency compared to loxiglumide and its specific targeting of gastrointestinal disorders without significant effects on other systems .

Dexloxiglumide demonstrates exceptional selectivity for cholecystokinin type 1 receptors over cholecystokinin type 2 receptors, representing a critical pharmacological characteristic that underpins its therapeutic efficacy and safety profile [1] [2]. The compound exhibits greater than 1000-fold selectivity for cholecystokinin type 1 receptors compared to cholecystokinin type 2 receptors, establishing it as one of the most selective antagonists in this therapeutic class [3] [4].

The molecular basis for this selectivity stems from structural differences between the two receptor subtypes. Cholecystokinin type 1 receptors demonstrate approximately 1000-fold greater affinity for cholecystokinin compared to gastrin, while cholecystokinin type 2 receptors exhibit equivalent high affinity for both peptides [5]. Furthermore, cholecystokinin type 1 receptors respond to sulfated cholecystokinin with 1000-fold greater potency than non-sulfated cholecystokinin, whereas cholecystokinin type 2 receptors do not discriminate between these forms [5].

In vivo selectivity studies have definitively established dexloxiglumide's receptor subtype preference [2]. When administered at doses sufficient to completely block cholecystokinin type 1 receptor-mediated inhibition of gastric emptying (inhibitory dose 50 of 1.14 milligrams per kilogram), dexloxiglumide demonstrated no effect against pentagastrin-induced gastric acid secretion mediated by cholecystokinin type 2 receptors [2] [5]. This selective antagonism confirms that dexloxiglumide targets cholecystokinin type 1 receptors specifically without interfering with cholecystokinin type 2 receptor-mediated physiological processes.

The functional significance of this selectivity extends beyond simple receptor binding affinity. Cholecystokinin type 1 receptors are predominantly distributed in the gastrointestinal tract, particularly on pancreatic acinar cells, gallbladder smooth muscle, and gastrointestinal smooth muscle, as well as on neurons in the myenteric plexus [5]. In contrast, cholecystokinin type 2 receptors are primarily expressed in the brain and selected gastrointestinal regions including gastric epithelial parietal cells [6].

| Receptor Parameter | Cholecystokinin Type 1 | Cholecystokinin Type 2 | Selectivity Ratio |

|---|---|---|---|

| Dexloxiglumide Binding Affinity | High (pA2 6.41-6.95) | Very low/None | >1000-fold |

| Cholecystokinin versus Gastrin Affinity | 1000-fold CCK preference | Equal affinity | N/A |

| Sulfated versus Non-sulfated CCK | 1000-fold sulfated preference | No discrimination | N/A |

| Primary Distribution | Gastrointestinal tract | Brain and selected GI regions | N/A |

Allosteric Modulation and Binding Affinity Kinetics

Dexloxiglumide functions as a competitive antagonist at cholecystokinin type 1 receptors, demonstrating classical competitive inhibition kinetics rather than allosteric modulation [7] [5]. The compound's binding characteristics have been extensively characterized through Schild analysis, which provides definitive evidence for its competitive mechanism of action.

In rat pancreatic acinar cells, dexloxiglumide displaced the concentration-response curve for cholecystokinin-8 to the right without affecting the maximum response, the hallmark characteristic of competitive antagonism [7] [5]. Schild plot analysis yielded a straight line with a slope of 0.90 ± 0.36, which is not significantly different from unity, confirming competitive antagonism [5]. The calculated pA2 value for dexloxiglumide was 6.41 ± 0.38, indicating high binding affinity [5].

Similar competitive binding characteristics were observed in isolated human gallbladder tissue, where dexloxiglumide demonstrated a pA2 value of 6.95 [5]. Comparative analysis with other cholecystokinin type 1 receptor antagonists revealed pA2 values of 7.00, 6.95, and 6.71 for lorglumide, dexloxiglumide, and amiglumide, respectively, confirming dexloxiglumide's position among the most potent antagonists in this class [5].

The binding kinetics of dexloxiglumide reflect high-affinity interaction with cholecystokinin type 1 receptors. Radioligand binding studies utilizing Chinese hamster ovary cells transfected with cholecystokinin type 1 receptors demonstrated that dexloxiglumide competitively inhibited the binding of 125I-Bolton Hunter-sulfated cholecystokinin octapeptide [8]. Cell membranes were incubated with 60 picomolar radioligand, and dexloxiglumide produced concentration-dependent inhibition of radioligand binding [8].

The molecular mechanism underlying dexloxiglumide's competitive antagonism involves direct competition with endogenous cholecystokinin for the orthosteric binding site on cholecystokinin type 1 receptors [9]. Unlike allosteric modulators that bind to sites distinct from the orthosteric site and modulate receptor activity indirectly, dexloxiglumide occupies the same binding site as the natural ligand [9]. This competitive relationship means that sufficiently high concentrations of cholecystokinin can overcome dexloxiglumide inhibition, a characteristic that distinguishes competitive from non-competitive antagonism.

| Binding Parameter | Value | Experimental Model | Methodology |

|---|---|---|---|

| pA2 (Rat pancreas) | 6.41 ± 0.38 | Pancreatic acinar cells | Schild analysis |

| pA2 (Human gallbladder) | 6.95 | Isolated gallbladder | Functional assay |

| Schild Slope | 0.90 ± 0.36 | Pancreatic acinar cells | Linear regression |

| Antagonism Type | Competitive | Multiple tissues | Concentration-response curves |

Functional Antagonism in Gastrointestinal Motility Regulation

Dexloxiglumide exerts profound effects on gastrointestinal motility through selective antagonism of cholecystokinin type 1 receptors located on both smooth muscle cells and enteric neurons [10] [11] [5]. The compound's functional antagonism manifests across multiple levels of gastrointestinal motor control, from direct effects on smooth muscle contractility to modulation of neural reflexes governing coordinated motility patterns.

At the level of smooth muscle, dexloxiglumide blocks cholecystokinin-induced contractions in various gastrointestinal tissues. In human gallbladder preparations, the compound produces concentration-dependent rightward shifts of cholecystokinin-octapeptide concentration-response curves without affecting maximal responses, confirming competitive functional antagonism [12]. This effect translates to clinically relevant alterations in gallbladder motility, where dexloxiglumide administration increases fasting gallbladder volume while maintaining postprandial contractile responses [12].

The compound demonstrates particularly significant effects on gastric motility regulation. Dexloxiglumide accelerates gastric emptying by blocking cholecystokinin type 1 receptor-mediated inhibition of gastric motor function [13] [10]. In female patients with constipation-predominant irritable bowel syndrome, dexloxiglumide treatment resulted in statistically significant acceleration of gastric emptying half-time compared to placebo [13] [10]. This effect occurs through antagonism of cholecystokinin type 1 receptors on gastric smooth muscle and possibly on vagal afferent fibers that modulate gastric motor activity.

Colonic motility represents another major target for dexloxiglumide's functional antagonism. The compound produces complex effects on colonic transit, with differential impacts on proximal and distal colonic segments [13] [10] [11]. Dexloxiglumide delays ascending colon emptying half-time while having minimal effects on overall colonic transit time [13] [10]. This regional selectivity suggests that cholecystokinin type 1 receptors play distinct roles in different colonic segments, with particular importance in proximal colonic motor control.

The neural mechanisms underlying dexloxiglumide's motility effects involve modulation of enteric nervous system function. Cholecystokinin type 1 receptors are located on neurons in the myenteric plexus, where they modulate both excitatory and inhibitory motor pathways [5] [14]. Dexloxiglumide antagonism of these receptors alters the balance of neural inputs to gastrointestinal smooth muscle, resulting in net prokinetic effects in specific regions.

Pain perception and visceral sensitivity represent additional components of dexloxiglumide's functional profile. In experimental models of colonic distension, dexloxiglumide increased the threshold of the recto-colonic inhibitory reflex and reduced hyperalgesia [5]. These effects indicate that cholecystokinin type 1 receptor antagonism modulates both motor and sensory components of gastrointestinal function, contributing to symptom relief in functional disorders.

| Gastrointestinal Region | Dexloxiglumide Effect | Mechanism | Clinical Significance |

|---|---|---|---|

| Gastric | Accelerated emptying | CCK1 receptor antagonism | Reduced gastric stasis |

| Proximal colon | Delayed transit | Neural modulation | Improved colonic function |

| Distal colon | Minimal effect | Regional receptor distribution | Preserved normal transit |

| Gallbladder | Increased fasting volume | Smooth muscle relaxation | Maintained contractility |

Dose-Response Relationships in Preclinical Models

The dose-response characteristics of dexloxiglumide have been extensively characterized across multiple preclinical models, revealing consistent patterns of potency and efficacy that support its clinical development [15] [7] [16] [5]. These studies demonstrate clear dose-dependent effects with well-defined therapeutic windows and predictable pharmacological responses.

In rat pancreatic secretion models, dexloxiglumide demonstrates potent inhibition of cholecystokinin-8-stimulated enzyme secretion with an inhibitory dose 50 of 0.64 milligrams per kilogram when administered intravenously [7] [5]. This represents the dose required to achieve 50 percent inhibition of maximal cholecystokinin-stimulated pancreatic exocrine secretion, establishing a benchmark for cholecystokinin type 1 receptor antagonism in vivo.

Gastric motility studies reveal slightly higher dose requirements, with an inhibitory dose 50 of 1.14 milligrams per kilogram for complete blockade of cholecystokinin-8-induced delay in gastric emptying [2] [5]. This dose-response relationship indicates that gastric cholecystokinin type 1 receptors may exist in different affinity states or that additional compensatory mechanisms influence gastric motor responses to cholecystokinin receptor antagonism.

The dose-response profile for colonic motor effects demonstrates a broader effective dose range. In conscious rat models of colonic distension, dexloxiglumide doses of 5 to 20 milligrams per kilogram administered intraperitoneally produced significant modulation of colonic spike bursts and pain responses [5]. The higher doses required for colonic effects compared to pancreatic or gastric effects may reflect differences in receptor density, tissue penetration, or the complexity of neural circuits governing colonic motor function.

Chronic dosing studies have examined the dose-response relationships for pancreatic growth modulation. Dexloxiglumide at 25 milligrams per kilogram administered intraperitoneally effectively blocked caerulein-induced increases in pancreatic weight, protein content, and enzyme content [7]. Similarly, when administered concurrently with camostate (200 milligrams per kilogram), dexloxiglumide prevented endogenous cholecystokinin-mediated pancreatic growth responses [7].

Pharmacokinetic studies in healthy volunteers have established the dose-response relationship for systemic exposure. Single oral doses ranging from 100 to 400 milligrams demonstrated dose-proportional increases in peak plasma concentrations and area under the concentration-time curve [15] [16]. Mean peak plasma concentrations were 1.7, 5.4, and 11.9 micrograms per milliliter for 100, 200, and 400 milligram doses, respectively [15] [16].

The therapeutic dose selection for clinical trials (200 milligrams three times daily) represents an optimization of efficacy and safety considerations based on these preclinical dose-response relationships [15] [5]. This dosing regimen provides sustained cholecystokinin type 1 receptor antagonism while maintaining acceptable tolerability and avoiding dose-limiting side effects.

Multiple-dose administration studies have confirmed that dexloxiglumide maintains dose-proportional pharmacokinetics in the therapeutic dose range of 100 to 200 milligrams [15] [16]. A slight deviation from linear pharmacokinetics was observed at 400 milligrams, suggesting potential saturation of clearance mechanisms at higher doses [15] [16].

| Preclinical Model | Effective Dose | Route | Primary Endpoint | Dose-Response Characteristic |

|---|---|---|---|---|

| Pancreatic secretion | ID50: 0.64 mg/kg | Intravenous | Enzyme secretion inhibition | Steep dose-response curve |

| Gastric emptying | ID50: 1.14 mg/kg | Intravenous | Motility restoration | Complete blockade achieved |

| Colonic distension | 5-20 mg/kg | Intraperitoneal | Pain threshold elevation | Broad effective range |

| Pancreatic growth | 25 mg/kg | Intraperitoneal | Growth factor inhibition | Sustained antagonism |

| Clinical studies | 200 mg TID | Oral | Symptom improvement | Optimized efficacy/safety |

Absorption Characteristics and Systemic Availability

Dexloxiglumide demonstrates rapid and extensive absorption following oral administration, achieving an absolute bioavailability of 48% in humans [1]. The compound exhibits predictable absorption kinetics with peak plasma concentrations occurring within 0.9 to 1.6 hours across the therapeutic dose range [2]. This relatively rapid absorption profile indicates efficient dissolution and permeation characteristics in the gastrointestinal tract.

The incomplete bioavailability observed with dexloxiglumide results from two primary mechanisms: incomplete absorption from the gastrointestinal tract and significant hepatic first-pass metabolism [1]. Clinical studies demonstrate that the absorbed fraction undergoes substantial presystemic elimination, with the bioavailability based on total radioactivity reaching 70% compared to 48% for the parent compound [3]. This discrepancy indicates that approximately 22% of the administered dose undergoes first-pass metabolism before reaching systemic circulation.

Dose proportionality studies reveal linear pharmacokinetics within the therapeutic range of 100 to 400 milligrams, with peak plasma concentrations ranging from 1.7 to 11.9 micrograms per milliliter [2]. The maintenance of dose proportionality across this range suggests absence of saturable absorption or elimination processes at clinically relevant doses.

Hepatic First-Pass Metabolism Mechanisms

The hepatic first-pass effect represents a critical determinant of dexloxiglumide systemic exposure. Primary metabolic pathways involve cytochrome P450 enzymes, specifically CYP3A4/5 and CYP2C9, which catalyze the formation of O-demethyl dexloxiglumide [1] [4]. This metabolite undergoes subsequent oxidation to form dexloxiglumide carboxylic acid, representing the terminal metabolic product.

In vitro studies demonstrate that CYP2C9 exhibits 2 to 3-fold higher catalytic efficiency compared to CYP3A4 in the formation of O-demethyl dexloxiglumide [5]. However, both enzymes contribute significantly to the overall metabolic clearance, with the two major metabolites accounting for up to 50% of dexloxiglumide elimination [1]. The unchanged parent compound represents the predominant component in human plasma, constituting up to 91% of the total drug-related material [1].

The intestinal contribution to first-pass metabolism appears limited, as evidenced by the moderate permeability characteristics observed in Caco-2 cell studies [6]. The apical-to-basolateral permeability demonstrates pH dependence, with 2-fold higher permeability at pH 5.0 compared to pH 7.5 [6]. This pH-dependent permeability suggests that the compound exists in both neutral and ionized forms, with the neutral species exhibiting superior membrane penetration characteristics.

Absorption Window and Regional Variations

Dexloxiglumide demonstrates an extended absorption window spanning from the jejunum to the colon [1]. This broad absorption profile provides therapeutic flexibility and may contribute to the sustained plasma concentrations observed following oral administration. The compound exhibits moderate solubility characteristics that remain pH-dependent throughout the gastrointestinal tract [6].

Regional absorption studies indicate that the compound maintains permeability characteristics across different intestinal segments, although the efficiency may vary based on local pH conditions and transit times. The extended absorption window suggests that delayed-release formulations or modified-release preparations could potentially optimize therapeutic outcomes by targeting specific gastrointestinal regions.

Tissue Distribution Patterns and Volume of Distribution

Volume of Distribution Characteristics

Dexloxiglumide exhibits a moderate to low volume of distribution in humans, with values ranging from 0.18 to 0.25 liters per kilogram [1] [3]. At steady state, the volume of distribution stabilizes at approximately 0.18 liters per kilogram, indicating limited tissue penetration and distribution primarily to extracellular fluid compartments [3].

Comparative studies in animal models reveal species-specific differences in distribution patterns. In rats, the volume of distribution ranges from 0.98 to 1.1 liters per kilogram, significantly higher than human values [7]. Dogs demonstrate intermediate distribution characteristics with volumes of 0.27 to 0.34 liters per kilogram [8]. These species differences likely reflect variations in tissue binding, protein binding affinities, and physiological compartment sizes.

The relatively low volume of distribution in humans suggests that dexloxiglumide remains predominantly within the vascular and interstitial compartments, with limited intracellular accumulation. This distribution pattern is consistent with the compound's physicochemical properties and high degree of plasma protein binding.

Tissue-Specific Distribution Patterns

Tissue distribution studies demonstrate preferential accumulation in the liver and gastrointestinal tract, the primary sites of therapeutic action [7] [8]. In rat studies, tissue concentrations generally exceed plasma concentrations only in the liver and gastrointestinal tract, with peak concentrations occurring 1 to 2 hours in males and 2 to 4 hours in females [7].

The hepatic concentration profile reflects the compound's role as a substrate for hepatic metabolic enzymes and its elimination through biliary excretion. Gastrointestinal tract accumulation aligns with the therapeutic target of cholecystokinin type 1 receptors located throughout the digestive system.

Tissue clearance demonstrates gender-specific differences in animal models, with females exhibiting slower elimination rates compared to males [7]. This observation may have implications for dosing considerations in clinical populations, although human studies have not demonstrated significant gender-related pharmacokinetic differences [1].

Cellular Uptake and Efflux Mechanisms

Dexloxiglumide serves as a substrate for both P-glycoprotein and multidrug resistance protein 1 (MRP1), indicating active transport involvement in cellular uptake and efflux processes [6]. The compound demonstrates moderate affinity for these transporters, with efflux ratios suggesting active removal from cells.

P-glycoprotein interaction studies reveal polarized transport across MDR1-MDCK cell monolayers, with a basolateral-to-apical/apical-to-basolateral permeability ratio of 9.35 [6]. This ratio decreases to 1.03 upon P-glycoprotein inhibition, confirming the transporter's role in compound efflux. Additionally, dexloxiglumide demonstrates weak inhibitory effects on P-glycoprotein, reducing rhodamine 123 efflux across both Caco-2 and MDR1-MDCK monolayers [6].

MRP1 interaction studies indicate that dexloxiglumide undergoes efflux from MRP1-expressing cells and can modulate the transport of other MRP1 substrates [6]. The compound increases MRP1-substrate fluorescein uptake by 4-fold, while fluorescein reciprocally increases dexloxiglumide uptake by 1.8-fold [6].

Elimination Half-Life and Steady-State Pharmacokinetics

Elimination Half-Life Characteristics and Determinants

Dexloxiglumide exhibits a relatively short elimination half-life ranging from 2.6 to 3.3 hours following single-dose administration [2]. This elimination profile necessitates multiple daily dosing to maintain therapeutic concentrations, with the clinically tested regimen involving three-times-daily administration.

The terminal elimination half-life demonstrates some variability, with estimates approaching 8 hours in certain studies [5]. This discrepancy likely reflects the analytical challenges associated with determining the terminal elimination phase, particularly when plasma concentrations approach the limit of quantification. The shorter elimination half-life of 2.6 to 3.3 hours more accurately represents the clinically relevant elimination phase.

Multiple-dose studies reveal consistent elimination half-life values, indicating time-independent pharmacokinetics [2]. This consistency supports the predictable accumulation patterns observed with repeated dosing and confirms the absence of auto-induction or auto-inhibition of metabolic pathways.

Clearance Mechanisms and Pathways

The apparent oral clearance of dexloxiglumide ranges from 21.1 to 30.8 liters per hour following single-dose administration [2]. Multiple-dose studies demonstrate somewhat lower clearance values of 10.3 to 20.3 liters per hour, potentially reflecting the improved bioavailability or reduced first-pass metabolism observed with repeated dosing [2].

Plasma clearance calculations based on intravenous administration data indicate a value of 0.22 liters per hour per kilogram, representing the true systemic clearance [3]. This moderate clearance suggests that dexloxiglumide undergoes efficient hepatic extraction without approaching hepatic blood flow limitations.

Renal clearance contributes minimally to overall elimination, with values ranging from 0.3 to 0.4 liters per hour [2]. The unchanged drug accounts for approximately 1% of the administered dose in urine, confirming that renal elimination represents a minor pathway [2]. This low renal clearance suggests that dose adjustments may not be necessary in patients with renal impairment.

Steady-State Achievement and Accumulation Patterns

Steady-state concentrations are achieved within 3 to 4 days of repeated three-times-daily dosing [1]. The accumulation pattern remains predictable and consistent with the elimination half-life, indicating time-independent pharmacokinetics throughout the dosing interval.

Accumulation factors calculated from multiple-dose studies demonstrate predictable increases in systemic exposure. The area under the curve at steady state shows proportional increases consistent with the dosing frequency and elimination half-life relationship. This predictable accumulation pattern facilitates dose optimization and therapeutic monitoring.

The steady-state pharmacokinetics remain dose-independent within the therapeutic range of 100 to 200 milligrams three times daily [1]. However, some deviation from linearity occurs at the 400-milligram dose level, suggesting potential saturation of absorption or elimination processes at higher doses [2].

Pharmacokinetic Variability and Population Considerations

Interindividual variability in pharmacokinetic parameters remains moderate, with coefficients of variation typically ranging from 20% to 40% for major parameters [2]. This variability level is consistent with other drugs undergoing hepatic metabolism and does not appear to necessitate routine therapeutic drug monitoring.

Age, gender, and food intake do not significantly affect dexloxiglumide pharmacokinetics based on available clinical data [1]. These findings suggest that dose adjustments based on demographic factors are not required for most patients.

Hepatic impairment studies indicate that mild to moderate liver dysfunction does not significantly alter dexloxiglumide pharmacokinetics [1]. However, severe hepatic impairment may increase systemic exposure to both the parent compound and its metabolites, warranting dosage consideration in this population [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Dexloxiglumide has known human metabolites that include 4-[(3,4-Dichlorobenzoyl)amino]-5-[3-hydroxypropyl(pentyl)amino]-5-oxopentanoic acid.

Wikipedia

Dates

2: Morton MF, Barrett TD, Yan W, Freedman JM, Lagaud G, Prendergast CE, Moreno V, Pyati J, Figueroa K, Li L, Wu X, Rizzolio M, Breitenbucher JG, McClure K, Shankley NP. 3-[5-(3,4-Dichloro-phenyl)-1-(4-methoxy-phenyl)-1H-pyrazol-3-yl]-2-m-tolyl-propio nate (JNJ-17156516), a novel, potent, and selective cholecystokinin 1 receptor antagonist: in vitro and in vivo pharmacological comparison with dexloxiglumide. J Pharmacol Exp Ther. 2007 Nov;323(2):562-9. Epub 2007 Aug 7. PubMed PMID: 17684117.

3: Persiani S, D'Amato M, Jakate A, Roy P, Wangsa J, Kapil R, Rovati LC. Pharmacokinetic profile of dexloxiglumide. Clin Pharmacokinet. 2006;45(12):1177-88. Review. PubMed PMID: 17112294.

4: Maselli MA, Mennuni L. CCK1 receptor antagonist, dexloxiglumide: effects on human isolated gallbladder. Potential clinical applications. Minerva Gastroenterol Dietol. 2003 Sep;49(3):211-6. PubMed PMID: 16484960.

5: Jakate AS, Roy P, Patel A, Abramowitz W, Persiani S, Wangsa J, Kapil R. Effect of azole antifungals ketoconazole and fluconazole on the pharmacokinetics of dexloxiglumide. Br J Clin Pharmacol. 2005 Nov;60(5):498-507. PubMed PMID: 16236040; PubMed Central PMCID: PMC1884936.

6: Roy P, Wangsa J, Patel A, Nolting A, Persiani S, Abramowitz W, Kapil R. The single-dose pharmacokinetics of the novel CCK1 receptor antagonist, dexloxiglumide, are not influenced by age and gender. Int J Clin Pharmacol Ther. 2005 Sep;43(9):444-51. PubMed PMID: 16163898.

7: Cremonini F, Camilleri M, McKinzie S, Carlson P, Camilleri CE, Burton D, Thomforde G, Urrutia R, Zinsmeister AR. Effect of CCK-1 antagonist, dexloxiglumide, in female patients with irritable bowel syndrome: a pharmacodynamic and pharmacogenomic study. Am J Gastroenterol. 2005 Mar;100(3):652-63. PubMed PMID: 15743365.

8: Roy P, Jakate AS, Patel A, Abramowitz W, Wangsa J, Persiani S, Kapil R. Effect of multiple-dose dexloxiglumide on the pharmacokinetics of oral contraceptives in healthy women. J Clin Pharmacol. 2005 Mar;45(3):329-36. Erratum in: J Clin Pharmacol. 2005 May;45(5):603. PubMed PMID: 15703367.

9: Webber C, Stokes CA, Persiani S, Makovec F, McBurney A, Kapil RP, John BA, D'Amato M, Chasseaud LF. Absorption, distribution, metabolism and excretion of the cholecystokinin-1 antagonist dexloxiglumide in the dog. Eur J Drug Metab Pharmacokinet. 2004 Jan-Mar;29(1):15-23. PubMed PMID: 15151166.

10: Hall M, Persiani S, Cheung YL, Matthews A, Cybulski ZR, Holding JD, Kapil R, D'Amato M, Makovec F, Rovati LC. Interaction of dexloxiglumide, a cholecystokinin type-1 receptor antagonist, with human cytochromes P450. Biopharm Drug Dispos. 2004 May;25(4):163-76. PubMed PMID: 15108219.

11: Webber C, Stokes CA, Persiani S, Makovec F, McBurney A, Kapil RP, John BA, Houchen TL, D'Amato M, Chasseaud LF. Absorption, distribution, metabolism and excretion of the cholecystokinin-1 antagonist dexloxiglumide in the rat. Eur J Drug Metab Pharmacokinet. 2003 Jul-Sep;28(3):201-12. PubMed PMID: 14527093.

12: Tolle-Sander S, Grill A, Joshi H, Kapil R, Persiani S, Polli JE. Characterization of dexloxiglumide in vitro biopharmaceutical properties and active transport. J Pharm Sci. 2003 Oct;92(10):1968-80. PubMed PMID: 14502537.

13: Webber C, Roth A, Persiani S, Peard AJ, Makovec F, Kapil RP, John BA, Holding JD, D'amato M, Cybulski ZR, Chasseaud LF, Rovati LC. Pharmacokinetics and metabolism of the cholecystokinin antagonist dexloxiglumide in male human subjects. Xenobiotica. 2003 Jun;33(6):625-41. PubMed PMID: 12851039.

14: Brodie R, Peard A, Roth A, Persiani S, Makovec F, D'Amato M. Development and validation of a bioanalytical method for the determination of the cholecystokinin type-1 (CCK(1)) receptor antagonist dexloxiglumide in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2003 Jan 25;784(1):91-100. PubMed PMID: 12504186.

15: Varga G. Dexloxiglumide Rotta Research Lab. Curr Opin Investig Drugs. 2002 Apr;3(4):621-6. Review. PubMed PMID: 12090734.

16: Persiani S, D'Amato M, Makovec F, Tavares IA, Bishai PM, Rovati LC. Pharmacokinetics of dexloxiglumide after administration of single and repeat oral escalating doses in healthy young males. Int J Clin Pharmacol Ther. 2002 May;40(5):198-206. PubMed PMID: 12051571.

17: Varga G, Kisfalvi K, D'Amato M, Scarpignato C. Effect of a new CCK-A receptor antagonist, dexloxiglumide, on the exocrine pancreas in the rat. J Physiol Paris. 1997 May-Oct;91(3-5):257-64. PubMed PMID: 9403804.

18: Scarpignato C, Kisfalvi I, D'Amato M, Varga G. Effect of dexloxiglumide and spiroglumide, two new CCK-receptor antagonists, on gastric emptying and secretion in the rat: evaluation of their receptor selectivity in vivo. Aliment Pharmacol Ther. 1996 Jun;10(3):411-9. PubMed PMID: 8791971.